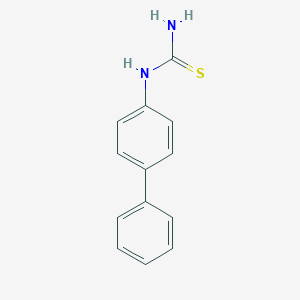
Urea, 1-(4-biphenylyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(4-biphenylyl)-2-thio- is a useful research compound. Its molecular formula is C13H12N2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, 1-(4-biphenylyl)-2-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Urea, 1-(4-biphenylyl)-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-(4-biphenylyl)-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor Modulation
Research has shown that Urea, 1-(4-biphenylyl)-2-thio- can interact with G protein-coupled receptors (GPRs), which play crucial roles in cellular signaling pathways. Compounds with similar structures have demonstrated the ability to modulate these receptors, suggesting therapeutic potential for conditions related to GPR signaling dysregulation.
Case Study:
In a study investigating the biological activity of thio-urea derivatives, Urea, 1-(4-biphenylyl)-2-thio- exhibited significant binding affinity towards specific GPRs, indicating its potential as a lead compound for drug development targeting these receptors.
Antioxidant Activity
The compound also shows promise as an antioxidant agent. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Research Findings:
A comparative study highlighted that Urea, 1-(4-biphenylyl)-2-thio- outperformed several other thiourea derivatives in antioxidant assays, suggesting its suitability for further exploration in nutraceutical applications.
Coordination Chemistry
Urea, 1-(4-biphenylyl)-2-thio- has been studied for its interactions with metal ions through coordination chemistry. This property is essential for developing sensors capable of selectively detecting metal ions.
Research Insights:
Studies indicate that the modification of the biphenyl structure can significantly influence the compound's binding characteristics and selectivity towards different metal ions, enhancing its utility in sensing technologies.
Synthesis of Novel Materials
The compound can serve as a precursor in synthesizing novel materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific functionalities.
Example Application:
Research has demonstrated that incorporating Urea, 1-(4-biphenylyl)-2-thio- into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in developing advanced composite materials.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Urea, 1-(2-biphenylyl)-2-thio- | Thio-urea derivative | Similar reactivity patterns; used in organic synthesis |
| Thiourea | Simple thiourea | Known for biological activity; used as a reagent in synthesis |
| N,N'-Diethylthiourea | Symmetrical thiourea | Exhibits fungicidal properties; used in agriculture |
| Thioacetamide | Acetamide derivative | Utilized in chemical synthesis; shows varied reactivity |
Urea, 1-(4-biphenylyl)-2-thio- stands out due to its biphenyl substitution, which enhances solubility and interaction potential compared to simpler thioureas. Its specific biological activity related to GPR modulation further distinguishes it from other compounds.
Eigenschaften
CAS-Nummer |
19250-03-4 |
|---|---|
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |
InChI-Schlüssel |
ZBLBLYUALCIFDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Key on ui other cas no. |
19250-03-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















